

# The Chemical Architecture of Parthenin: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: *Parthenin*

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An In-depth Examination of the Structure, Properties, and Molecular Interactions of a Prominent Sesquiterpene Lactone

**Parthenin** is a naturally occurring sesquiterpene lactone of the pseudoguaianolide class, predominantly isolated from the invasive weed *Parthenium hysterophorus*.<sup>[1][2][3]</sup> Recognized for its wide spectrum of biological activities, including phytotoxicity, allergenicity, and potent anti-cancer properties, **parthenin** has garnered significant interest within the scientific community.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established molecular pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Core Chemical and Physical Characteristics

**Parthenin** is a structurally complex molecule characterized by a fused ring system composed of a seven-membered ring, a cyclopentenone ring, and a reactive  $\alpha$ -methylene- $\gamma$ -lactone moiety.<sup>[1]</sup> This latter functional group, along with the cyclopentenone ring, is considered crucial for its biological activity, primarily through Michael-type additions with biological nucleophiles like the sulphydryl groups of amino acids (e.g., cysteine).<sup>[1]</sup> The key physicochemical and structural properties of **parthenin** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>4</sub>	[5][6][7]
Molecular Weight	262.30 g/mol	[5][6][8]
IUPAC Name	(3aS,6S,6aS,9aS,9bR)-6a-hydroxy-6,9a-dimethyl-3-methylidene-4,5,6,9b-tetrahydro-3aH-azuleno[8,7-b]furan-2,9-dione	[5][9]
CAS Number	508-59-8	[2][5][6][8]
Classification	Sesquiterpene Lactone (Pseudoguaianolide)	[1][2]
Appearance	White crystalline solid	[8][10]
Melting Point	163-166 °C	[7][8][11]
Optical Rotation	$[\alpha]D^{25} +7.02^\circ$ (c = 2.71 in chloroform)	[8]
Solubility	Practically insoluble in water; Soluble in alcohol, chloroform, ether, ethyl acetate	[8]
UV Absorption Maxima	215, 340 nm	[8]

## Spectroscopic Data for Structural Elucidation

The definitive structure of **parthenin** has been elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR data are fundamental to confirming the carbon skeleton and stereochemistry of **parthenin**. The following data were obtained on a 500 MHz spectrometer.[10]

Position	$^1\text{H}$ NMR (500 MHz, MeOD) $\delta$ [ppm] (J [Hz])	$^{13}\text{C}$ NMR (125 MHz, MeOD) $\delta$ [ppm]
1	-	84.85
2	7.64 (d, 5.9)	-
3	-	75.71
5	6.13 (d, 5.9)	-
6a	6.22 (d, 2.5)	-
6b	5.73 (d, 2.1)	-
8	4.97 (d, 7.9)	86.29
14	1.25 (s)	18.93
15	1.12 (d, 7.6)	17.67
Carbonyl	-	213.43, 172.84

Note: This table presents a selection of key assigned peaks as reported in the literature. Complete spectral data involves detailed 2D NMR experiments (COSY, HMBC) for full assignment.[10]

## Infrared (IR) Spectroscopy

The IR spectrum of **parthenin** shows a characteristic broad absorption band at  $1707\text{ cm}^{-1}$ , which is indicative of the carbonyl groups present in the molecule (ketone and lactone).[10]

## Experimental Protocols

### Isolation and Purification of Parthenin

The following protocol outlines a standard laboratory procedure for the extraction and purification of **parthenin** from the leaves of *Parthenium hysterophorus*.[3]

- Plant Material Collection and Preparation: Leaves of *P. hysterophorus* (10 kg) are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

- Successive Solvent Extraction: A 50 g portion of the powdered leaf material is subjected to successive extraction using a Soxhlet apparatus. The solvents are used in order of increasing polarity: petroleum ether, followed by chloroform, and finally methanol. The extraction time for each solvent is typically 12 hours.[3]
- Concentration: The methanol extract, which contains the highest concentration of **parthenin**, is evaporated under reduced pressure to yield a crude residue (approx. 7 g).
- Column Chromatography: The crude methanol residue is adsorbed onto silica gel (100-200 mesh). This material is then loaded onto a silica gel column.
- Elution and Fractionation: The column is eluted with a gradient solvent system, starting with hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected systematically.
- Purification: The fraction eluting at 2% ethyl acetate in hexane is collected. This fraction is then concentrated and re-chromatographed on a second silica gel column to yield pure **parthenin** (approx. 25 mg).
- Purity Analysis: The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[12]

## Structural Elucidation Methodology

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz NMR spectrometer using deuterated methanol (MeOD) or chloroform ( $\text{CDCl}_3$ ) as the solvent and Tetramethylsilane (TMS) as an internal standard.[12] Samples are prepared by dissolving 5-10 mg of pure **parthenin** in approximately 0.6-0.7 mL of the deuterated solvent, followed by filtration into an NMR tube.[13]
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the exact mass and confirm the molecular formula ( $\text{C}_{15}\text{H}_{18}\text{O}_4$ ).[10]
- X-ray Crystallography: Single crystals of **parthenin** suitable for X-ray diffraction are grown. Data is collected on a diffractometer, and the structure is solved. **Parthenin** crystallizes in a tetragonal system with the space group  $\text{P}4_1$ , and cell dimensions  $a=6.862(1)$  Å and

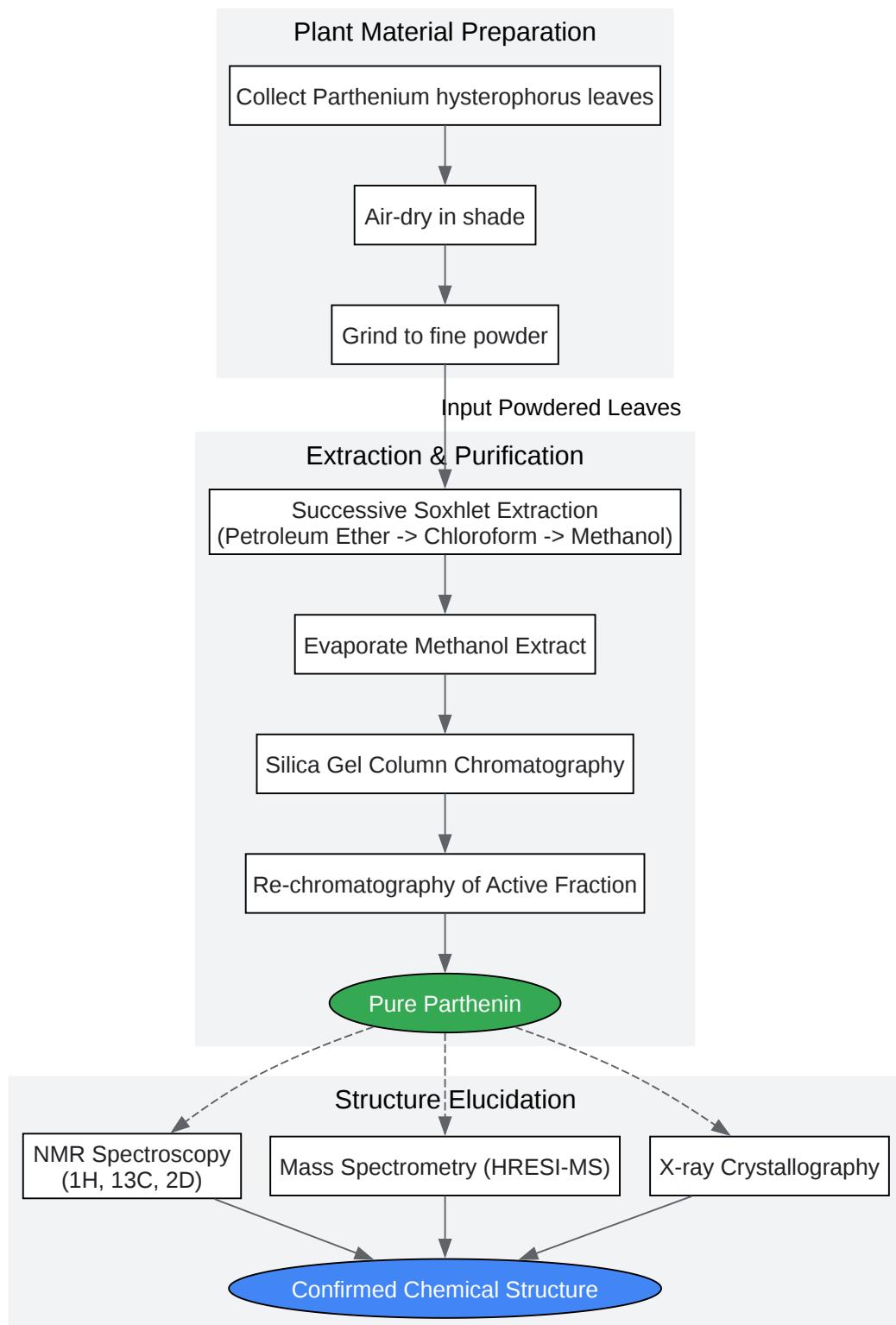
$c=28.681(8)$  Å.<sup>[14]</sup> This analysis provides unambiguous confirmation of the molecule's three-dimensional structure and absolute stereochemistry.

## Visualization of Workflows and Signaling Pathways

### Experimental Workflow: Isolation and Structure Elucidation

The following diagram illustrates the logical flow of the experimental protocol for obtaining pure **parthenin** and confirming its chemical structure.

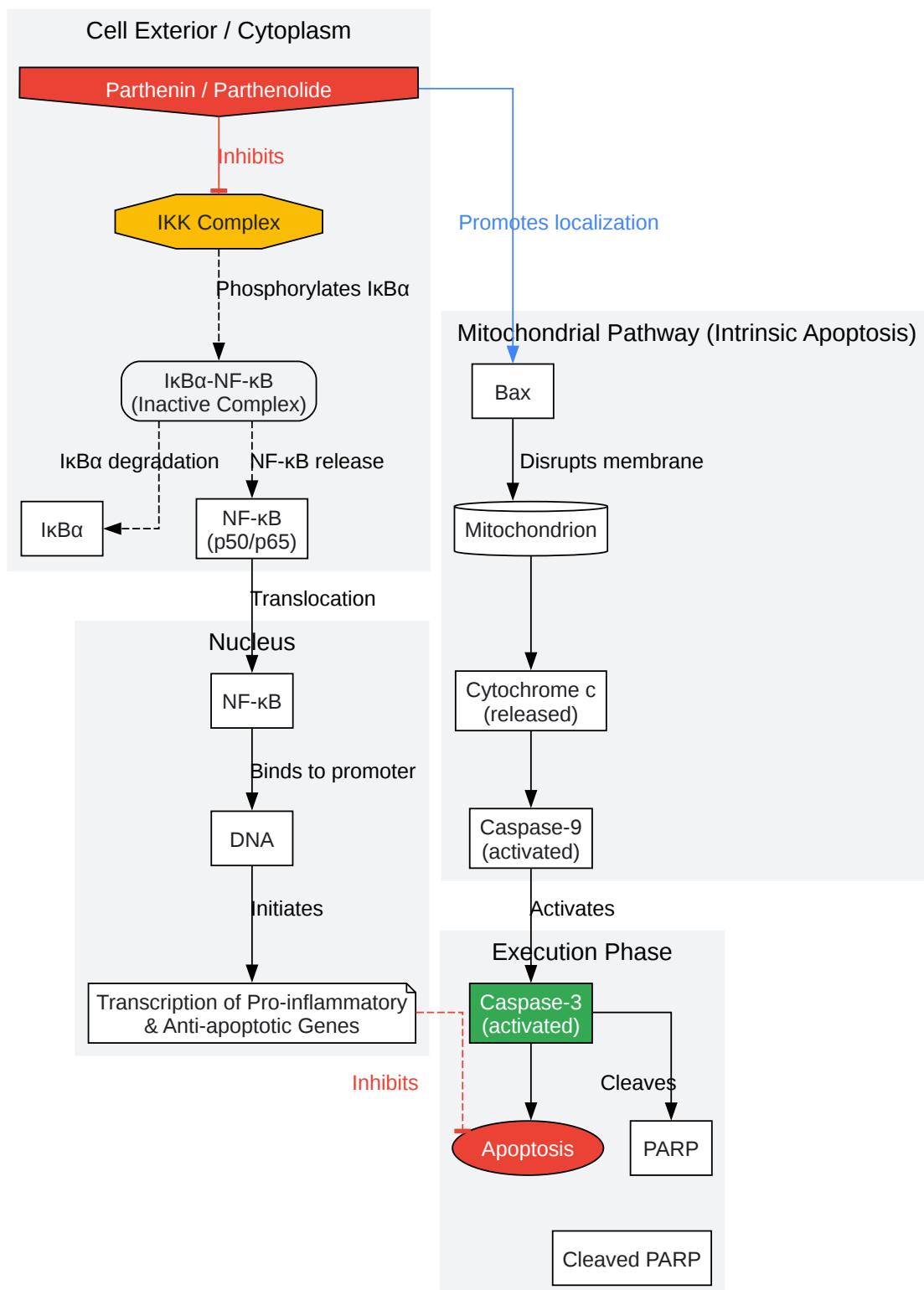
## Isolation and Structural Elucidation of Parthenin

[Click to download full resolution via product page](#)Workflow for **parthenin** isolation and analysis.

## Molecular Mechanism: Parthenin-Induced Apoptosis and NF-κB Inhibition

**Parthenin** and its closely related analogue, parthenolide, exert significant anti-cancer and anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below synthesizes findings on its dual role in inducing programmed cell death (apoptosis) and suppressing the pro-inflammatory NF-κB pathway.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[15\]](#)

## Parthenin's Impact on Apoptosis and NF-κB Signaling

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